Testosterone Sulfate Triethylamine Salt
Description
Chemical Identity and Nomenclature
This compound is characterized by its distinct molecular composition and systematic nomenclature. The compound carries the Chemical Abstracts Service registry number 20997-99-3, which serves as its unique identifier in chemical databases. The molecular formula is established as C25H43NO5S, with a molecular weight of 469.7 grams per mole according to most sources, though some variations report 472.7 grams per mole for deuterated analogs.
The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate. This complex nomenclature reflects the compound's sophisticated structure, which combines the steroid backbone of testosterone with both sulfate and triethylamine components.
Alternative nomenclature includes several descriptive names that highlight different aspects of the compound's structure and function. These include Testosterone Hydrogen Sulfate Triethylamine Salt, (17β)-17-(Sulfooxy)-androst-4-en-3-one Triethylamine Salt, 17-O-Sulfotestosterone Triethylamine Salt, Testosterone 17-Sulfate Triethylamine Salt, and Testosterone 17β-Sulfate Triethylamine Salt. Each of these names emphasizes the position-specific sulfation at the 17-position of the testosterone molecule and the presence of the triethylamine counterion.
The chemical structure features a steroid backbone with specific stereochemical configurations at multiple carbon centers. The compound contains hydrogen bond donor and acceptor capabilities, with one hydrogen bond donor and six hydrogen bond acceptors, contributing to its solubility characteristics and potential for intermolecular interactions. The topological polar surface area measures 92.3 Ångströms squared, indicating significant polar character that influences the compound's biological activity and transport properties.
Historical Context in Steroid Sulfate Research
The development of understanding regarding steroid sulfates traces back to the mid-20th century when enzymatic sulfation of steroids was first described in 1955. This foundational discovery marked the beginning of systematic research into steroid conjugation processes and their biological significance. As early as the 1940s, steroids were identified as one of the major classes of biomolecules that could undergo sulfation reactions.
Historically, sulfated steroids were initially considered to be metabolic end products because their increased water solubility facilitated excretion from biological systems. This perspective dominated early research approaches and influenced the initial understanding of steroid sulfate function. However, over the past two decades, a wealth of research has demonstrated that sulfated steroids, such as dehydroepiandrosterone sulfate and estrone sulfate, can act as circulating reservoirs for the peripheral formation of bioactive hormones.
The recognition of steroid sulfates as biologically active compounds rather than mere waste products represented a paradigm shift in steroid biochemistry. This evolution in understanding led to increased research interest in compounds like this compound, which serves as both a research tool and a model compound for understanding steroid sulfate behavior. The development of analytical methods for steroid sulfates has been driven by their growing importance in fields such as anti-doping analysis and the detection of residues in various biological systems.
The historical progression of steroid sulfate research has been facilitated by advances in analytical chemistry, particularly the development of sophisticated purification and characterization techniques. The use of solid-phase extraction for purification has become a standard approach in analytical laboratories worldwide, enabling researchers to synthesize and study various steroid sulfate conjugates with greater precision.
Role in Steroid Biochemistry and Endocrine Systems
This compound plays a multifaceted role in steroid biochemistry and endocrine function. As a sulfated derivative of testosterone, this compound represents a key metabolic product that demonstrates the complex pathways through which steroid hormones are processed and regulated within biological systems. The sulfation of testosterone at the 17-position creates a water-soluble conjugate that exhibits significantly different biological properties compared to the parent hormone.
The compound functions as a human urinary metabolite of testosterone, indicating its importance in the natural metabolic processing of androgens. This metabolic role extends beyond simple waste elimination, as sulfated steroids serve as circulating reservoirs that can be converted back to active hormones through the action of steroid sulfatase enzymes. The steroid sulfatase enzyme, encoded by the steroid sulfatase gene, catalyzes the conversion of sulfated steroid precursors to their free, biologically active forms.
In endocrine systems, the sulfation and desulfation processes represent vital biological mechanisms that regulate steroidogenesis and steroid hormone action across various tissues. These processes are controlled by two distinct enzyme families: the sulfatases and the sulfotransferases. The balance between these enzymatic activities determines the availability of active steroid hormones in specific tissues and contributes to the fine-tuning of hormonal responses.
The compound's presence in multiple tissue locations, including brain, kidney, liver, placenta, semen, skeletal muscle, and testis, underscores its systemic importance in steroid metabolism. Within cells, the compound is found in cytoplasmic, extracellular, and membrane locations, suggesting diverse functional roles in cellular physiology. This widespread distribution pattern indicates that this compound participates in complex intercellular and intracellular signaling networks.
Furthermore, the compound serves as an important analytical marker in clinical applications. It has been utilized as a marker in blood plasma for the detection of prostate cancer, demonstrating its potential diagnostic value. This application highlights the broader clinical relevance of steroid sulfate measurements and their utility in understanding disease processes related to androgen metabolism.
Properties
CAS No. |
20997-99-3 |
|---|---|
Molecular Formula |
C25H43NO5S |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI Key |
AGRILWRSYZNKSA-JZSNIJFVSA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Preparation Methods
Preparation of Testosterone Sulfate
The sulfation step involves reacting testosterone or a precursor steroid with a sulfating agent under acidic or catalytic conditions. Common methods include:
- Use of Sulfuric Acid or Sulfur Trioxide Complexes: Testosterone is reacted with sulfuric acid or sulfur trioxide-pyridine complexes in organic solvents such as acetone or ethanol to form the sulfate ester.
- Catalytic Conditions: Acid catalysis at controlled temperatures (generally between 0–50 °C) for several hours ensures efficient sulfation while minimizing side reactions.
For example, a typical procedure involves dissolving testosterone in acetone, slowly adding dilute sulfuric acid solution at 40–45 °C, followed by stirring for 4–5 hours. After reaction completion, the mixture is neutralized and the product is isolated by crystallization and filtration, yielding testosterone sulfate with high purity (HPLC >98%) and good yield (around 80–88%).
Formation of Triethylamine Salt
Once testosterone sulfate is obtained, it is reacted with triethylamine to form the corresponding triethylamine salt. This step is crucial for:
- Improving water solubility.
- Enhancing the chemical stability of the sulfate ester.
- Facilitating handling and formulation for research or pharmaceutical use.
The triethylamine salt is typically prepared by neutralizing the acidic sulfate group with triethylamine in a suitable solvent such as ethanol or ethyl alcohol. The reaction is carried out at low temperatures (0–5 °C) with stirring for 0.8 to 1.2 hours to ensure complete salt formation and crystallization of the product.
Detailed Reaction Conditions and Feed Ratios
Based on patent CN102558267A, a representative preparation method includes the following key steps and feed ratios:
| Step | Reagents & Ratios (molar) | Conditions | Notes |
|---|---|---|---|
| Etherification (precursor step) | 4-Androstenedione (4-AD): absolute ethyl alcohol: triethyl orthoformate: pyridinium tribromide hydrohalogenic acid salt: triethylamine = 1 : 1.0 : 0.8 : 0.005 : 0.02 | 42–45 °C, 7.5–8.5 hours; then add triethylamine, cool to 0–5 °C, stir 0.8–1.2 hours | Produces etherate intermediate |
| Reductive hydrolysis | Etherate: potassium borohydride (97%): methyl alcohol: 12% hydrochloric acid: sodium hydroxide = 1 : 0.15 : 10.0 : 0.8 : 0.5 | Cooling at 0 ± 2 °C during addition; reaction 0.8–1.2 hours; pH adjusted to 1.8–2.2 with HCl, then neutralized | Yields testosterone intermediate |
| Sulfation & Salt Formation | Testosterone intermediate + sulfuric acid + triethylamine | Temperature 0–5 °C, stirring 0.8–1.2 hours | Produces testosterone sulfate triethylamine salt |
This method emphasizes controlled temperature, precise feed ratios, and staged pH adjustments to maximize yield and purity.
Research Findings on Purity and Yield
- Purity: High-performance liquid chromatography (HPLC) analysis typically shows purity levels above 98% for this compound prepared by these methods.
- Yield: Overall yields for the multi-step synthesis range from 80% to 90%, depending on reaction scale and purification efficiency.
- Crystallization: Cooling and controlled crystallization at low temperatures (0 to 5 °C) are critical for obtaining the pure, crystalline triethylamine salt form.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity (HPLC %) | Key Notes |
|---|---|---|---|---|---|---|
| Etherification | 4-AD, ethyl alcohol, triethyl orthoformate, pyridinium tribromide, triethylamine | 42–45 | 7.5–8.5 | ~100 (intermediate) | 98.5–99.5 | Formation of etherate intermediate |
| Reductive Hydrolysis | Etherate, potassium borohydride, methyl alcohol, HCl, NaOH | 0–10 | 0.8–1.2 | 80–88 | 98–99 | Conversion to testosterone |
| Sulfation & Salt Formation | Testosterone, sulfuric acid, triethylamine | 0–5 | 0.8–1.2 | 85–90 | >98 | Formation of this compound |
Additional Notes on Alternative Methods
- The use of borohydride reduction is common for converting keto groups to alcohols in the steroid nucleus before sulfation.
- Acid catalysis is generally preferred over enzymatic methods for industrial-scale synthesis due to better control and scalability.
- The triethylamine salt form is favored for its enhanced solubility in organic and aqueous media, facilitating downstream applications.
Chemical Reactions Analysis
Types of Reactions
Testosterone Sulfate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Testosterone Sulfate Triethylamine Salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Testosterone Sulfate Triethylamine Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely $ \text{C}{19}\text{H}{28}\text{O}5\text{S} \cdot \text{C}6\text{H}_{15}\text{N} $ (calculated based on analogs).
- Molecular Weight : ~469.76 g/mol (similar to epitestosterone sulfate triethylamine salt) .
- Storage : Typically stored at +4°C to maintain stability .
- Purity : >95% by HPLC, consistent with related steroid sulfates .
Structural and Functional Comparisons
The table below compares this compound with structurally related steroid sulfates:
*Inferred properties based on analogs.
Key Observations:
Structural Differences: Testosterone vs. Epitestosterone: Epimers at the C17 hydroxyl group, leading to nearly identical molecular weights but distinct biological activities . Norandrosterone: Lacks a methyl group compared to testosterone, reducing molecular weight by ~11 g/mol and altering metabolic pathways . Deuterated Derivatives (e.g., D3-Boldenone): Incorporation of stable isotopes (deuterium) aids in quantitative mass spectrometry by distinguishing analytes from endogenous compounds .
Synthesis: Sulfate conjugates are synthesized via reaction with triethylamine:sulfur trioxide in dimethylformamide, a method common to testosterone, boldenone, and trenbolone sulfates .
Stability and Analytical Considerations
- Solvolysis Stability : Steroid sulfates require optimized acidic conditions for desulfation during analysis. For example, dehydroepiandrosterone-3-sulfate shows 91% recovery under specific solvolysis conditions, suggesting testosterone sulfate may exhibit similar stability .
- Storage: Most sulfates, including testosterone and epitestosterone derivatives, are stored at +4°C to prevent degradation. Norandrosterone sulfate requires additional protection from moisture and oxidation due to higher reactivity .
Q & A
Q. What methodological approaches are recommended for optimizing solvolysis conditions to recover testosterone sulfate from its triethylamine salt?
Solvolysis efficiency depends on acid concentration, incubation time, and temperature. For steroid sulfates like testosterone sulfate, recovery rates can reach ~91% using acidic hydrolysis (e.g., 0.1–1 M HCl) at 80–100°C for 30–60 minutes. Experimental validation should include testing recovery via LC-MS or immunoassays, with deuterated analogs (e.g., D3-labeled compounds) as internal standards to correct for matrix effects .
Q. How can researchers validate the purity and structural integrity of synthesized testosterone sulfate triethylamine salt?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 240 nm for steroid backbones) and mass spectrometry (MS) are critical. Compare retention times and fragmentation patterns against certified reference materials (CRMs) like TRC-E588860. Purity thresholds >95% (HPLC) are typical for research-grade compounds .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Standardize reaction conditions (e.g., molar ratios of triethylamine:sulfur trioxide in dimethylformamide) and implement rigorous quality control (QC). Include isotopic analogs (e.g., D3-boldsulfate triethylamine salt) to track synthesis efficiency. For sensitive assays, request additional QC metrics like peptide content analysis to minimize variability in salt or impurity content .
Advanced Research Questions
Q. How do isotopic labeling techniques (e.g., deuterium) enhance the quantification of testosterone sulfate in biological matrices?
Deuterated internal standards (e.g., D3-epithis compound) minimize ion suppression/enhancement in LC-MS/MS by co-eluting with the analyte. This improves accuracy in pharmacokinetic studies, particularly for low-concentration samples (e.g., urine or plasma). Method validation should include calibration curves with ≥5 points and recovery rates of 85–115% .
Q. What are the key challenges in resolving conflicting data from immunoassays vs. LC-MS for testosterone sulfate quantification?
Immunoassays may cross-react with structurally similar sulfated steroids (e.g., epitestosterone sulfate), leading to false positives. Confirmatory LC-MS/MS methods should employ selective ion transitions (e.g., m/z 367→97 for testosterone sulfate) and chromatographic separation (C18 columns, gradient elution). Discrepancies require re-evaluation of antibody specificity and matrix effects .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via HPLC-UV for loss of parent compound and emergence of impurities (e.g., free testosterone or sulfate hydrolysis products). Stability-indicating methods must resolve degradants with ≥2.0 resolution .
Q. What analytical techniques are most effective for identifying and quantifying impurities in this compound?
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) enables identification of unknown impurities (e.g., residual triethylamine or sulfation byproducts). Quantify impurities against CRMs and adhere to ICH guidelines (e.g., ≤0.5% for unspecified impurities). Use column partition chromatography for preliminary cleanup .
Methodological Considerations
Q. How should researchers design experiments to evaluate the pharmacokinetic behavior of this compound?
Employ a crossover study design in animal models (e.g., rodents), administering the compound intravenously and orally. Collect serial blood samples and quantify sulfate hydrolysis using β-glucuronidase/sulfatase enzymes. Calculate bioavailability (F) using AUC(oral)/AUC(IV) ratios and validate with deuterated internal standards .
Q. What protocols ensure robust method validation for this compound in regulatory-compliant studies?
Follow USP/ICH guidelines for linearity (R² ≥0.99), precision (RSD ≤15%), and accuracy (recovery 85–115%). Include system suitability tests (e.g., tailing factor ≤2.0) and stability assessments (freeze-thaw, short-term). Cross-validate with EPA-certified laboratories for environmental or forensic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
